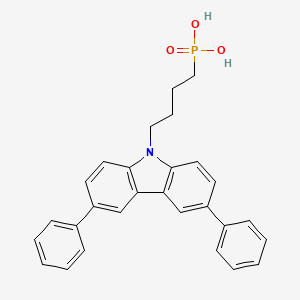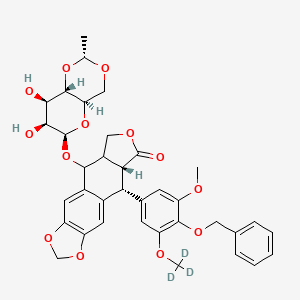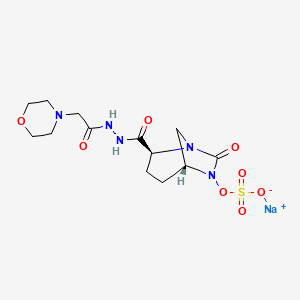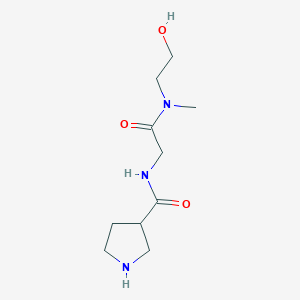
N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with a hydroxyethyl group and a methylamino group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate carboxylic acid derivative.
Substitution with Hydroxyethyl and Methylamino Groups: The hydroxyethyl and methylamino groups can be introduced through nucleophilic substitution reactions using suitable reagents like ethylene oxide and methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents may also be employed to enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The hydroxyethyl and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide
- 2-methyl-aza-quinazolines
- Pyrrole-fused urea scaffold compounds
Uniqueness
N-(2-((2-Hydroxyethyl)(methyl)amino)-2-oxoethyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C10H19N3O3 |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
N-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H19N3O3/c1-13(4-5-14)9(15)7-12-10(16)8-2-3-11-6-8/h8,11,14H,2-7H2,1H3,(H,12,16) |
InChI-Schlüssel |
ICDOBPDEGIXUSK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C(=O)CNC(=O)C1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


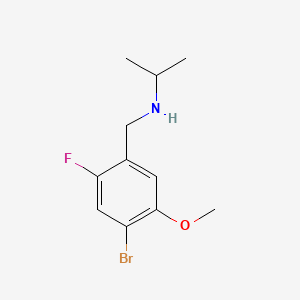
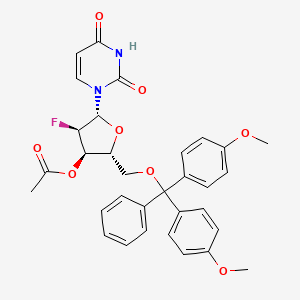
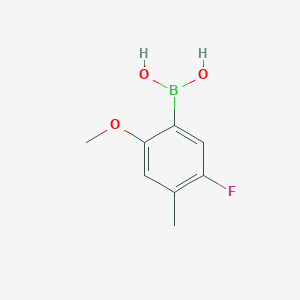
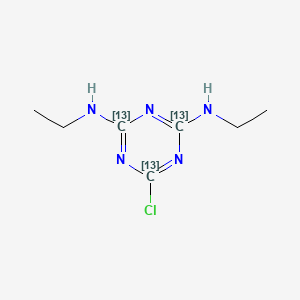
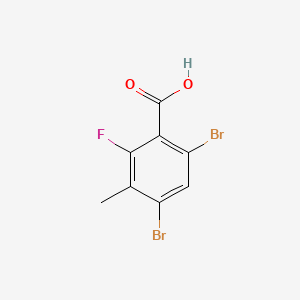
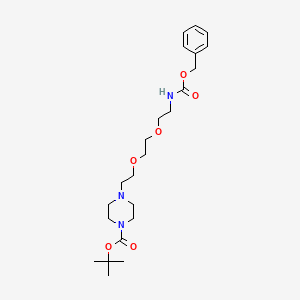
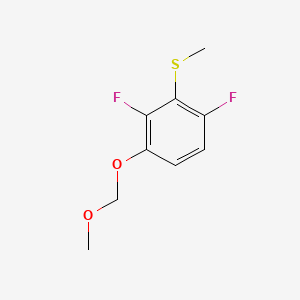
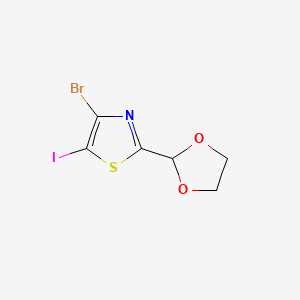
![(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B14766058.png)

